molecular formula C14H22N4O7 B12902018 L-Alanyl-L-prolylglycyl-L-aspartic acid CAS No. 190143-42-1

L-Alanyl-L-prolylglycyl-L-aspartic acid

Cat. No.: B12902018
CAS No.: 190143-42-1
M. Wt: 358.35 g/mol
InChI Key: UDUXQUDVKNCDBG-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanyl-L-prolylglycyl-L-aspartic acid is a synthetic tetrapeptide composed of alanine, proline, glycine, and aspartic acid, supplied for research and development purposes. The sequence incorporates aspartic acid, an acidic amino acid that, under physiological conditions, carries a negative charge on its side chain and can play a critical role in molecular recognition and binding interactions . Peptides containing aspartic acid are of significant research interest. Studies have shown that aspartic acid can be utilized in the construction of metal-organic frameworks (MOFs), where it acts as a ligand for metal ions like nickel and cobalt, contributing to stable, porous structures with potential applications in catalysis and adsorption . Furthermore, poly-aspartic acid and related sequences are widely investigated as additives in biomineralization processes to control crystal growth and morphology, and in the development of biodegradable polymers and hydrogels . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190143-42-1

Molecular Formula

C14H22N4O7

Molecular Weight

358.35 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C14H22N4O7/c1-7(15)13(23)18-4-2-3-9(18)12(22)16-6-10(19)17-8(14(24)25)5-11(20)21/h7-9H,2-6,15H2,1H3,(H,16,22)(H,17,19)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1

InChI Key

UDUXQUDVKNCDBG-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for L Alanyl L Prolylglycyl L Aspartic Acid and Analogues

Principles and Refinements in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the most prevalent method for peptide synthesis due to its simplicity and potential for automation. nih.govacs.orgscienceopen.comucla.edu The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing, eliminating the need for recrystallization of intermediates. acs.org

The general cycle of SPPS begins with the attachment of the C-terminal amino acid to the resin. peptide.com Subsequently, the temporary protecting group on the α-amino group is removed, and the next protected amino acid is coupled to the free amine. peptide.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. biosynth.com Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed. peptide.com

Optimized Coupling Reagents and Strategies for Tetrapeptide Elongation

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is a critical step that requires the activation of the carboxyl group. jpt.com This is achieved through the use of coupling reagents. The choice of coupling reagent is crucial as it influences the reaction rate, yield, and the extent of side reactions, most notably racemization. jpt.comuniurb.it

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used due to their effectiveness. jpt.compeptide.com However, they are known to cause racemization, which can be suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt). jpt.compeptide.com

Phosphonium (B103445) Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) offer high coupling efficiency with a reduced risk of racemization. jpt.compeptide.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com

Uronium/Aminium Salts: This class includes reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). jpt.compeptide.com These reagents are known for their high efficiency and low propensity to cause side-product formation, making them a popular choice for difficult sequences. jpt.com COMU, a more recent development, is noted for its high reactivity and solubility, making it suitable for green chemistry approaches. peptide.comacs.org

The selection of a coupling reagent for the synthesis of L-Alanyl-L-prolylglycyl-L-aspartic acid would depend on the specific requirements of each coupling step. For instance, coupling to the secondary amine of proline can be challenging and may benefit from a highly efficient reagent like HATU or COMU.

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, EDC Effective, simple to use Can lead to racemization, requires additives
Phosphonium Salts BOP, PyBOP, PyAOP High coupling efficiency, low racemization risk More expensive, may require stricter handling

Selective Protecting Group Chemistry and Deprotection Protocols

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. iris-biotech.de A successful synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.com

The most common strategy in modern SPPS is the Fmoc/tBu approach. biosynth.comiris-biotech.de

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. iris-biotech.de It is stable to acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de

Side-Chain Protection: The side chains of amino acids are protected with groups that are stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions. peptide.com For the synthesis of this compound, the γ-carboxyl group of aspartic acid is typically protected as a tert-butyl (tBu) ester. creative-peptides.compeptide.com This group is removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The alternative Boc/Bzl strategy is not truly orthogonal as both the tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based side-chain protecting groups are acid-labile. peptide.com However, their differential lability to acids of varying strengths allows for their selective removal. The Boc group is removed with moderate acid (e.g., TFA), while benzyl (B1604629) groups require a very strong acid like hydrogen fluoride (B91410) (HF) for cleavage. peptide.comiris-biotech.de

Table 2: Common Protecting Groups in Fmoc/tBu SPPS

Functional Group Amino Acid Example Protecting Group Deprotection Condition
α-Amino All Fmoc 20% Piperidine in DMF
γ-Carboxyl Aspartic Acid tert-Butyl (tBu) Trifluoroacetic Acid (TFA)
ε-Amino Lysine Boc Trifluoroacetic Acid (TFA) creative-peptides.com

Post-Synthetic Purification and Characterization Techniques in SPPS

Following the completion of the peptide chain assembly and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities. bachem.com These impurities can include deletion sequences (missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups. bachem.com

The standard and most powerful method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govbachem.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. gilson.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (commonly C18-modified silica). bachem.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA), is used for elution. bachem.compeptide.com

Process: A gradient of increasing organic solvent concentration is applied, causing the more hydrophobic molecules to elute later than the more polar ones. bachem.com The elution is monitored by UV detection, and fractions containing the peptide of desired purity are collected. bachem.com These fractions are then combined and lyophilized (freeze-dried) to obtain the final peptide as a powder. peptide.com

For peptides that are difficult to purify by standard RP-HPLC, alternative methods such as different solvent systems, other column packing materials, or even countercurrent distribution can be employed. bachem.compolypeptide.com

Characterization of the purified peptide is essential to confirm its identity and purity. Standard techniques include:

Analytical HPLC: To determine the purity of the final product. bachem.com

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Amino Acid Analysis: To verify the amino acid composition of the peptide. cdnsciencepub.com

Stereochemical Control and Racemization Mitigation in Peptide Synthesis

Maintaining the stereochemical integrity of the chiral amino acids during synthesis is paramount, as the biological activity of a peptide is highly dependent on its three-dimensional structure. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction that can occur during peptide synthesis, particularly during the activation and coupling steps. nih.govnih.gov

Factors that influence racemization include:

The nature of the amino acid: Certain amino acids, such as histidine and cysteine, are more prone to racemization. nih.govpeptide.com

The activation method: The choice of coupling reagent can significantly impact the extent of racemization. nih.gov

Reaction conditions: The solvent, temperature, and base used can all play a role. slideshare.net

Strategies to mitigate racemization include:

Use of racemization-suppressing additives: Additives like HOBt are commonly used with carbodiimide (B86325) coupling reagents to minimize racemization. peptide.com

Selection of appropriate coupling reagents: Uronium and phosphonium salt-based reagents generally lead to lower levels of racemization compared to carbodiimides alone. jpt.com

Careful control of reaction conditions: Using non-polar solvents and avoiding excessive amounts of base can help reduce racemization. slideshare.net

Novel Protecting Groups: The development of new protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has shown promise in suppressing racemization. nih.gov

For the synthesis of this compound, the risk of racemization exists for the alanine (B10760859) and aspartic acid residues during their activation and coupling. Proline, being a secondary amino acid, is less prone to racemization. Glycine (B1666218) is achiral and therefore not a concern. Employing optimized coupling protocols with additives like HOBt or using low-racemization coupling reagents is crucial to ensure the stereochemical purity of the final tetrapeptide.

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis, also known as classical synthesis, remains a valuable technique, especially for large-scale production and the synthesis of certain complex peptides. nih.govspringernature.com In this approach, the entire synthesis is carried out in solution, with the purification of intermediates at each step, often by crystallization.

Enzymatic and Biocatalytic Routes for Peptide Bond Formation

Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for complex protecting group strategies. nih.govnih.gov Enzymes can be used both to produce the fundamental amino acid building blocks and to ligate them into peptide chains.

Enzyme-Catalyzed Synthesis of Amino Acid Precursors and Dipeptide Intermediates

The four amino acids comprising the target peptide can all be synthesized via established enzymatic routes, providing a sustainable source of chiral precursors.

L-Alanine : Industrial biosynthesis of L-alanine can be achieved from L-aspartic acid using the enzyme aspartate β-decarboxylase (ASD). A more advanced route involves a triple-enzyme cascade starting from maleic acid (derived from cis-butenedioic anhydride), which is converted sequentially by maleate (B1232345) isomerase (MaiA), aspartase (AspA), and finally ASD to yield L-alanine. rsc.org

L-Proline : The biosynthesis of proline in many organisms begins with L-glutamate, though alternative pathways exist. For instance, in some thermophilic archaea, proline synthesis proceeds from ornithine via the action of ornithine ω-aminotransferase. pnas.org

Glycine : Glycine can be synthesized through several pathways. A predominant route involves the interconversion of serine to glycine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which requires pyridoxal-5-phosphate (PLP) and tetrahydrofolate (THF) as cofactors. youtube.com

L-Aspartic Acid : L-aspartic acid is produced on a large scale industrially through the action of the enzyme aspartase (L-aspartate ammonia-lyase). This enzyme catalyzes the reversible addition of ammonia (B1221849) to the double bond of fumaric acid to produce L-aspartic acid with high yield and stereospecificity. researchgate.netgoogle.com

Beyond precursor synthesis, enzymes can also form dipeptide intermediates. For example, a method for synthesizing the dipeptide precursor Z-Ala-Gln has been demonstrated using the protease papain, which catalyzes the kinetically controlled ligation of Z-Ala-OMe (acyl donor) and glutamine (nucleophile). nih.gov Similar strategies could be envisioned for producing fragments like L-Alanyl-L-proline or Glycyl-L-aspartic acid, which could then be joined in a subsequent ligation step. Fermentative production of dipeptides like L-Alanyl-L-glutamine has also been achieved in metabolically engineered E. coli expressing an L-amino acid α-ligase. nih.gov

Table 2: Enzymatic Synthesis of Precursor Amino Acids

Amino AcidPrecursor(s)Key EnzymeReaction Type
L-AlanineL-Aspartic AcidAspartate β-decarboxylase (ASD) rsc.orgDecarboxylation
L-ProlineL-Glutamate / Ornithinee.g., Ornithine ω-aminotransferase pnas.orgCyclization / Amination
GlycineSerineSerine hydroxymethyltransferase (SHMT) youtube.comCofactor-dependent cleavage
L-Aspartic AcidFumaric Acid + AmmoniaAspartase researchgate.netAmmonia Lyase (Addition)

Substrate Scope and Stereoselectivity in Biocatalytic Peptide Synthesis

The direct enzymatic formation of peptide bonds is typically catalyzed by enzymes such as proteases (used in reverse), ligases, and engineered biocatalysts. nih.govacsgcipr.org The success of these reactions is highly dependent on the enzyme's substrate scope and stereoselectivity.

Substrate Scope : This refers to the range of substrates an enzyme can accept. Natural enzymes often have a defined substrate preference. For example, proteases like papain or chymotrypsin, when used for synthesis, retain specificity for certain amino acid residues at the acyl donor (P1) and nucleophile (P1') positions. acsgcipr.org While this can be a limitation, modern enzyme engineering techniques, such as directed evolution, are rapidly expanding the synthetic space of biocatalysis. nih.govresearchgate.netnih.gov By mutating key residues in the enzyme's active site, catalysts can be tailored to accept non-canonical amino acids or to favor synthesis over hydrolysis. nih.govnih.gov For the synthesis of this compound, an enzyme would need to accommodate all four residues sequentially, which may require a broadly applicable ligase or a series of specific proteases in a fragment condensation approach.

Stereoselectivity : A major advantage of biocatalysis is the inherent and typically absolute stereoselectivity of enzymes. Natural enzymes are evolved to process specific stereoisomers, almost exclusively L-amino acids in the case of peptide synthesis. nih.gov This eliminates the need for chiral auxiliaries or resolution steps and prevents racemization, a common side reaction in chemical peptide synthesis, particularly during fragment coupling or activation of certain residues. This ensures the final product, this compound, is produced with high stereochemical purity.

Table 3: Substrate Scope and Selectivity of Enzyme Classes in Peptide Synthesis

Enzyme ClassMechanismSubstrate ScopeStereoselectivity
Proteases (e.g., Papain, Trypsin)Kinetically-controlled synthesis from C-terminal esters. nih.govOften limited by natural cleavage specificity (e.g., basic or aromatic residues).High for L-amino acids.
L-amino acid α-ligases (Lal)ATP-dependent direct ligation of free amino acids. nih.govCan be broad; some ligases accept a wide range of standard amino acids.Strictly L-selective. No D-amino acid incorporation. nih.gov
Engineered Enzymes (e.g., Sortases, Subtilisin variants)Varies; often involves directed evolution to alter or broaden specificity. acsgcipr.orgnih.govCan be tailored to specific sequences or non-canonical amino acids. nih.govHigh, determined by the parent enzyme and directed evolution goals.

Molecular Mechanisms and Biological Pathways Influenced by L Alanyl L Prolylglycyl L Aspartic Acid

Investigating Potential Receptor Interactions and Signal Transduction Cascades

Ligand Binding Studies and Receptor Affinity Determination

There is currently a lack of specific ligand binding studies for the tetrapeptide L-Alanyl-L-prolylglycyl-L-aspartic acid in the available scientific literature. Research has, however, investigated the binding of its constituent amino acid, L-aspartic acid, to various receptors. For instance, L-aspartate has been shown to bind to the ionotropic glutamate (B1630785) receptor A2 (GluA2) ligand-binding domain (LBD), albeit with a lower affinity than L-glutamate. nih.gov Studies have determined the inhibitor constant (Ki) of L-aspartate for the full-length GluA2 receptor to be 0.63 mM and for the isolated LBD to be 2.6 mM. nih.gov This interaction is significant as it demonstrates that L-aspartate can stabilize the receptor, a property useful in structural studies of other ligands. nih.gov

Downstream Signaling Events Modulated by Tetrapeptide Engagement

Direct evidence for signal transduction cascades modulated by the engagement of this compound is not available. However, the potential for the aspartate component to influence signaling can be inferred from its activity at N-methyl-D-aspartate (NMDA) receptors. L-aspartate acts as a selective agonist at NMDA receptors, which are crucial for excitatory neurotransmission in the central nervous system. nih.gov The activation of these receptors by an agonist typically leads to an influx of calcium ions, a key event in numerous downstream signaling pathways that can influence a wide array of cellular processes.

Role in Intermediary Metabolism and Energy Homeostasis

Upon hydrolysis, the constituent amino acids of this compound, particularly L-aspartate and L-alanine, are integrated into central metabolic pathways.

Integration of Aspartate Moiety into the Urea (B33335) Cycle and Nitrogen Metabolism

The aspartate component of the tetrapeptide plays a crucial role in the detoxification of ammonia (B1221849) through the urea cycle. In this pathway, one of the two nitrogen atoms in urea is supplied by aspartate. youtube.com This occurs in a reaction catalyzed by argininosuccinate (B1211890) synthetase, where aspartate combines with citrulline to form argininosuccinate. nih.gov Subsequently, argininosuccinate lyase cleaves this molecule into arginine and fumarate, with the nitrogen from aspartate being incorporated into arginine and ultimately into urea. youtube.comnih.gov The carbon skeleton of aspartate is released as fumarate, which links the urea cycle to the Krebs cycle. youtube.com

High concentrations of the alanine (B10760859) moiety can also influence the urea cycle. Studies have shown that elevated alanine levels can inhibit the flux of the urea cycle by competitively inhibiting the enzyme argininosuccinate synthetase with respect to citrulline. nih.gov

EnzymeRole in Urea Cycle
Argininosuccinate SynthetaseCatalyzes the condensation of citrulline and aspartate to form argininosuccinate, incorporating the second nitrogen atom into the cycle. nih.gov
Argininosuccinate LyaseCleaves argininosuccinate to produce arginine (containing the nitrogen from aspartate) and fumarate. youtube.comnih.gov

Contribution to Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA, relies on the availability of the aspartate moiety. In purine biosynthesis, one of the nitrogen atoms in the purine ring is donated by aspartate. wikipedia.org The synthesis of purine nucleotides is a complex process that utilizes several molecules, including the entire glycine (B1666218) molecule and the amino nitrogen of aspartate. utah.edu

In pyrimidine synthesis, the aspartate molecule is more directly incorporated into the ring structure. The process begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase. nih.gov This forms the initial framework of the pyrimidine ring. nih.gov

PathwayRole of Aspartate MoietyKey Enzymes Involved (related to Aspartate)
Purine Synthesis Donates a nitrogen atom to the purine ring structure. wikipedia.orgNot specified in the provided context.
Pyrimidine Synthesis Provides a significant portion of the atoms for the pyrimidine ring. nih.govAspartate Transcarbamoylase

Participation in the Krebs Cycle and Malate-Aspartate Shuttle Dynamics

The carbon skeleton of the aspartate moiety, in the form of oxaloacetate, is a key intermediate in the Krebs (or citric acid) cycle. wikipedia.org The Krebs cycle is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA. wikipedia.orgnews-medical.net Oxaloacetate is regenerated at the end of each cycle to allow for the continuous processing of acetyl-CoA. nih.gov

Furthermore, aspartate is a critical component of the malate-aspartate shuttle. wikipedia.org This shuttle is essential for transferring reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for use in oxidative phosphorylation. wikipedia.org The inner mitochondrial membrane is impermeable to NADH, and the malate-aspartate shuttle provides a mechanism to circumvent this barrier. wikipedia.org In this shuttle, oxaloacetate in the cytoplasm is reduced to malate (B86768), which can then enter the mitochondria. Inside the mitochondria, malate is re-oxidized to oxaloacetate, reducing NAD+ to NADH. To complete the cycle, oxaloacetate is transaminated to aspartate, which can then be transported back into the cytoplasm. researchgate.net

Metabolic ProcessRole of Aspartate/Alanine Moieties
Krebs Cycle The carbon skeleton of aspartate (as oxaloacetate) is a key intermediate, combining with acetyl-CoA to initiate the cycle and being regenerated at the end. wikipedia.orgnih.gov
Malate-Aspartate Shuttle Aspartate acts as a carrier molecule, transporting reducing equivalents from the cytoplasm into the mitochondria by being transported out of the mitochondria in exchange for glutamate. wikipedia.orgresearchgate.net

Neurotransmitter System Modulation and Neural Pathway Involvement

The central nervous system is a primary site where the components of this compound may exert influence, largely attributable to the neuroactive properties of aspartic acid, proline, and glycine.

L-aspartic acid, the C-terminal residue of the tetrapeptide, is recognized as a significant excitatory neurotransmitter in the central nervous system, secondary to glutamate. thebehavioralscientist.commdpi.com It functions by binding to and activating specific receptors on neuronal membranes, thereby increasing the likelihood of nerve impulse transmission. thebehavioralscientist.com

One of the primary targets of L-aspartate is the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. nih.govwikipedia.org L-aspartate acts as a selective agonist at NMDA receptors, meaning it can directly bind to and activate these receptors. nih.govresearchgate.net The activation of NMDA receptors by agonists like L-aspartate or glutamate results in the opening of an ion channel that allows the influx of cations, most notably calcium (Ca2+), into the neuron. wikipedia.org This influx of calcium is a critical event that triggers a cascade of intracellular signaling pathways.

The other amino acid components of the tetrapeptide also play modulatory roles in neurotransmission. L-proline can influence both excitatory and inhibitory neurotransmission. nih.gov At high concentrations, it can be a precursor for the synthesis of glutamate, thereby increasing excitatory signals. frontiersin.org Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. slideshare.netclevelandclinic.orgmsu.edu However, it also functions as a crucial co-agonist at NMDA receptors, meaning its binding is necessary, along with glutamate or another agonist like aspartate, for the efficient opening of the NMDA receptor's ion channel. wikipedia.orgacnp.org Therefore, the presence of these residues within the tetrapeptide suggests a potential for complex modulation of neuronal activity.

Table 1: Neurotransmitter Roles of Constituent Amino Acids

Amino AcidPrimary Role in NeurotransmissionReceptor Interaction
L-Aspartic AcidExcitatory Neurotransmitter thebehavioralscientist.commdpi.comAgonist at NMDA receptors nih.gov
L-ProlineNeuromodulator (Excitatory/Inhibitory) nih.govWeak agonist at glutamate and glycine receptors wikipedia.org
GlycineInhibitory Neurotransmitter; Co-agonist at NMDA receptors slideshare.netacnp.orgAgonist at glycine receptors; Co-agonist at NMDA receptors acnp.org
L-AlanineNot a primary neurotransmitter, but a source of energy for the CNS rochester.eduN/A

The agonism of L-aspartate at NMDA receptors has direct implications for synaptic plasticity, the cellular mechanism thought to underlie learning and memory. nbinno.com Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that includes long-term potentiation (LTP) and long-term depression (LTD).

The influx of Ca2+ through NMDA receptors is a critical trigger for both LTP and LTD. A large and rapid increase in postsynaptic Ca2+ concentration typically leads to LTP, an enhancement of synaptic strength, whereas a smaller, more prolonged rise can induce LTD, a weakening of the synapse. Given that L-aspartate can activate these receptors, the tetrapeptide, if it reaches the appropriate neural circuits and is cleaved or presents its C-terminal aspartate, could potentially influence these processes. By contributing to the activation of NMDA receptors, it could modulate the threshold for inducing LTP or LTD, thereby impacting cognitive functions such as learning and memory formation. nbinno.com

Furthermore, L-proline has been shown to influence cognitive function and behavior, with abnormal levels being associated with learning and memory deficits in animal models. nih.gov Glycine's role as an NMDA receptor co-agonist is also essential for these plastic changes to occur. acnp.org The combined potential effects of these amino acids suggest that this compound could be involved in modulating the intricate balance of synaptic strength and cognitive processing.

Peptide-Mediated Regulation of Protein Dynamics

Beyond the nervous system, the tetrapeptide and its constituent amino acids can participate in fundamental cellular processes related to protein metabolism.

For this compound to exert any biological effect, it must be absorbed and transported to its site of action. Small peptides like this are primarily absorbed in the intestine and reabsorbed in the kidney by proton-coupled oligopeptide transporters (POTs), namely PepT1 and PepT2. researchgate.netnih.govnih.gov These transporters are known to be highly promiscuous, capable of transporting most di- and tripeptides. nih.gov While they primarily handle smaller peptides, it is conceivable that a tetrapeptide could be a substrate or could be broken down by peptidases on the cell surface into smaller, transportable fragments.

PepT1 is a high-capacity, low-affinity transporter found predominantly in the small intestine, playing a major role in the absorption of dietary peptides. nih.govresearchgate.net

PepT2 is a high-affinity, low-capacity transporter expressed in various tissues, including the kidney, brain, and lungs, where it is involved in peptide reabsorption and distribution. nih.govnih.govresearchgate.net

Once inside the cell, or if the tetrapeptide is broken down into its constituent amino acids in the bloodstream, these individual amino acids would be transported into various cells by a diverse family of amino acid transporters. nih.govnih.gov For instance, in the brain, systems like the L-type amino acid transporter (system L) are responsible for transporting large neutral amino acids, while excitatory amino acid transporters (EAATs) are involved in the transport of aspartate. nih.govresearchgate.net

Table 2: Potential Transport Mechanisms

MoleculeTransport SystemPrimary Location/Function
Dipeptides/TripeptidesPepT1 (SLC15A1)Intestinal absorption (high-capacity, low-affinity) nih.govresearchgate.net
Dipeptides/TripeptidesPepT2 (SLC15A2)Kidney, Brain (low-capacity, high-affinity) nih.govresearchgate.net
Neutral Amino Acids (e.g., Alanine, Proline)System L, System A, System ASCBrain and other tissues; transport of neutral amino acids nih.govresearchgate.net
Acidic Amino Acids (e.g., Aspartic Acid)Excitatory Amino Acid Transporters (EAATs)Brain; removal of excitatory amino acids from synapse mdpi.comnih.gov

Protein turnover is the continuous process of protein synthesis and degradation, which is essential for cellular health and adaptation. The availability of amino acids is a key regulator of this process. The breakdown of this compound would release its four constituent amino acids, which can then be incorporated into the cellular amino acid pool.

Protein Synthesis: These amino acids can serve as building blocks for the synthesis of new proteins. L-alanine has been shown to play a significant role in regulating hepatic protein synthesis. nih.govnih.gov Glycine can stimulate protein synthesis in intestinal cells and is a crucial component of collagen, which constitutes about 35% of the body's protein. wikipedia.orgnih.govnih.gov Proline is also vital for collagen structure and stability due to its unique ring structure, which introduces kinks into polypeptide chains. nih.gov

Peptide Degradation: The stability of the tetrapeptide itself is subject to various degradation pathways. veeprho.comencyclopedia.pub Peptide bonds can be cleaved by hydrolysis, a reaction often accelerated at extreme pH levels. encyclopedia.pub Specific amino acid sequences can be prone to particular degradation reactions. For instance, peptides containing aspartic acid can undergo isomerization or hydrolysis. The peptide could also be degraded by proteases and peptidases present in the blood and tissues. nih.gov This degradation is a normal part of peptide metabolism and serves to release the constituent amino acids for reuse.

Advanced Spectroscopic and Analytical Characterization of L Alanyl L Prolylglycyl L Aspartic Acid

High-Resolution Structural Elucidation

The precise three-dimensional arrangement and covalent structure of L-Alanyl-L-prolylglycyl-L-aspartic acid are determined using a suite of sophisticated spectroscopic methods. These techniques provide complementary information, from atomic connectivity to conformational details.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the primary and secondary structure of peptides in solution. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton (¹H) and carbon (¹³C) signal to a specific atom in the molecule.

The primary structure, or amino acid sequence (Ala-Pro-Gly-Asp), is confirmed through 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). uzh.ch These establish through-bond scalar couplings between protons within each amino acid residue, defining individual spin systems for alanine (B10760859), proline, glycine (B1666218), and aspartic acid. uzh.ch Sequential assignment is then achieved using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space correlations between protons on adjacent residues, specifically the Hα of one residue and the amide proton (H-N) of the next.

The presence of proline introduces a unique challenge and opportunity. The Trp-Pro peptide bond, for instance, can exist in either a cis or trans conformation, with the two isomers giving rise to distinct sets of NMR signals. nih.gov The relative populations of these isomers can be quantified from the NMR spectrum. nih.gov

Secondary structure is inferred from patterns of NOEs, coupling constants, and chemical shift values. The chemical shift index (CSI) utilizes the deviation of Hα proton chemical shifts from their random coil values to identify secondary structure elements. nih.gov For a short, flexible peptide like this, the data would likely indicate a predominantly random coil conformation in aqueous solution, characterized by a lack of persistent, long-range NOEs. nih.gov

Table 4.1.1-1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O Predicted values are based on typical shifts for amino acids in peptides and are subject to variation based on pH, temperature, and solvent. mdpi.compnas.orgroyalsocietypublishing.orgresearchgate.net

ResidueAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ala (1) N-HExchanged in D₂O-
4.1 - 4.352 - 54
1.4 - 1.518 - 20
C' (Carbonyl)-175 - 178
Pro (2) 4.3 - 4.562 - 64
2.0 - 2.231 - 33
1.9 - 2.126 - 28
3.6 - 3.849 - 51
C' (Carbonyl)-174 - 177
Gly (3) N-HExchanged in D₂O-
3.9 - 4.144 - 46
C' (Carbonyl)-173 - 176
Asp (4) N-HExchanged in D₂O-
4.5 - 4.753 - 55
2.7 - 2.938 - 40
C' (Carbonyl)-176 - 179
Cγ (Side Chain COOH)-177 - 180

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of peptides, providing rapid and sensitive determination of molecular weight and sequence information. researchgate.net The calculated monoisotopic molecular weight for this compound (formula: C₁₆H₂₅N₄O₇) is 399.1727 Da.

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. The peptide is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This ion is then fragmented through collision-induced dissociation (CID), breaking the peptide at the amide bonds. nih.gov This process generates a series of predictable fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nonlinear.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. libretexts.org For example, the mass difference between the y₃ and y₂ ions would correspond to the mass of the glycine residue.

Table 4.1.2-1: Predicted m/z Values for Singly Charged b- and y-ions of this compound

FragmentSequenceCalculated Monoisotopic Mass (m/z)FragmentSequenceCalculated Monoisotopic Mass (m/z)
b₁ A72.04y₁ D134.04
b₂ AP169.09y₂ GD191.06
b₃ APG226.12y₃ PGD288.11
b₄ APGD341.14y₄ APGD399.17

Vibrational Spectroscopy (FTIR, Raman) for Peptide Bond Conformation and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly sensitive to the secondary structure of peptides. thermofisher.comresearchgate.net The most informative regions in the spectra of peptides are the amide bands, which arise from vibrations of the peptide backbone. researchgate.net

Amide I (1600-1700 cm⁻¹): This band, arising mainly from the C=O stretching vibration, is the most sensitive probe for secondary structure. researchgate.net For a short, flexible peptide like this compound, this band is expected to be centered around 1642-1645 cm⁻¹, which is characteristic of a random coil or disordered conformation. nih.govresearchgate.net

Amide II (1480-1575 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, it is generally considered a less direct reporter than the Amide I band. thermofisher.com

Amide III (1250-1350 cm⁻¹): This is a complex band involving C-N stretching and N-H bending. The poly(L-proline) II (PPII) helical conformation, a common structure in short or unfolded peptides, gives rise to a characteristic Raman band around 1319 cm⁻¹. nih.gov

The presence of the proline residue can be specifically probed using UV resonance Raman (UVRR) spectroscopy, which can distinguish different hydrogen bonding networks around the X-Pro peptide bond. mdpi.com

Table 4.1.3-1: Typical Vibrational Frequencies for Peptide Secondary Structures

Vibrational Modeα-Helix (cm⁻¹)β-Sheet (cm⁻¹)Random Coil (cm⁻¹)
Amide I (FTIR) 1650 - 16601620 - 16401640 - 1650
Amide II (FTIR) 1540 - 15501510 - 15301530 - 1540
Amide III (Raman) 1265 - 13001230 - 1245~1250

Chromatographic and Electrophoretic Separation Techniques

To assess the purity of a synthesized peptide and to isolate it from reaction byproducts, powerful separation techniques are essential. Chromatography and electrophoresis are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing and purifying peptides. researchgate.netphenomenex.com The technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically C18-functionalized silica, is used in the column. phenomenex.combiotage.com

The peptide sample is eluted using a gradient of increasing organic solvent (typically acetonitrile) in a polar mobile phase (typically water). waters.com Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape. More hydrophobic molecules are retained longer on the column. Purity is assessed by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, with detection commonly performed at 215-220 nm, where the peptide bond absorbs UV light. researchgate.net

Table 4.2.1-1: Representative RP-HPLC Gradient Program for Peptide Analysis

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
5955
355545
40595
45595
50955

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution technique that separates molecules based on their charge-to-mass ratio. nih.gov In its simplest form, capillary zone electrophoresis (CZE), a sample is introduced into a narrow fused-silica capillary filled with a buffer solution, and a high voltage is applied. nih.gov

The separation of this compound is highly dependent on the pH of the buffer. The peptide has a free N-terminal amine group, a C-terminal carboxylic acid group, and a side-chain carboxylic acid group on the aspartic acid residue. At acidic pH (e.g., pH 2.5), the carboxylic acid groups are protonated (neutral), while the N-terminus is protonated (positive), resulting in a net positive charge. bio-rad.com At neutral or basic pH, the carboxylic acid groups are deprotonated (negative), leading to a net negative charge. By adjusting the buffer pH, the charge of the peptide can be manipulated to optimize separation from impurities. nih.gov The use of acidic, isoelectric buffers can provide very high resolving power for peptide separations. capes.gov.br

Table 4.2.2-1: Typical Conditions for Capillary Zone Electrophoresis of Peptides

ParameterTypical Value
Capillary Fused silica, 50-75 µm inner diameter, 30-60 cm total length
Background Electrolyte 50-100 mM Phosphate or Borate buffer
pH 2.5 (for positive mode) or 8.0 (for negative mode)
Applied Voltage 15 - 30 kV
Temperature 20 - 25 °C
Detection UV Absorbance at 200-214 nm

Biophysical Characterization of Peptide Interactions

The tetrapeptide this compound, with the sequence Ala-Pro-Gly-Asp (APGD), possesses distinct biophysical properties derived from its unique combination of amino acid residues. The C-terminal L-aspartic acid provides a key site for metal ion interaction, while the internal L-proline residue imposes significant conformational constraints on the peptide backbone. The characterization of these interactions is fundamental to understanding its behavior in biological systems.

Studies on Metal Ion Binding Properties and Complex Stability

The primary site for metal ion coordination in the this compound peptide is the C-terminal aspartic acid residue. This residue's side-chain carboxyl group, along with the terminal carboxyl group and potentially the nitrogen atom of the amino group, can participate in chelation. researchgate.netresearchgate.net Studies on L-aspartic acid as a standalone molecule provide critical insights into the potential binding behavior of peptides containing this residue at the C-terminus.

Potentiometric pH titration is a common method used to determine the stability constants of metal-amino acid complexes. researchgate.netscirp.org Research on L-aspartic acid has shown that it can form complexes with various divalent metal ions. benthamopen.com The stability of these complexes is influenced by the affinity of the metal ion for the carboxyl and amino groups. researchgate.net For instance, certain metal ions are capable of forming a stable five-membered ring structure, known as a macrochelate, involving the amine group, which significantly enhances complex stability. researchgate.netscirp.org

The table below summarizes representative stability constants (as log K) for complexes formed between L-aspartic acid and various divalent metal ions, which informs the expected behavior of the APGD peptide.

Metal Ion (M²⁺)log K (M(Asp))Key Characteristics of Interaction
Zinc (Zn²⁺) 5.05Forms a strong chelate involving the amine group. benthamopen.com
Calcium (Ca²⁺) 1.51Forms weaker bonds compared to transition metals. benthamopen.com
Magnesium (Mg²⁺) 2.81Interaction is primarily with the carboxyl groups. benthamopen.com
Copper (Cu²⁺) 8.41Binds preferentially due to being a 'harder acid' metal. scirp.org

This table is interactive. Data is compiled from studies on L-aspartic acid to infer the binding properties of the APGD peptide. scirp.orgbenthamopen.com

Conformational Dynamics and Flexibility Analysis through Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining peptide structure in solution at an atomic level. chemrxiv.org For the APGD peptide, 2D NMR experiments like TOCSY (Total Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. chemrxiv.orguzh.ch TOCSY helps in identifying the spin systems of each amino acid residue, while NOESY provides information about through-space proximities between protons, which is crucial for determining the peptide's fold and the presence of turn structures. uzh.ch A key conformational equilibrium that can be monitored by NMR is the cis-trans isomerization of the X-Pro peptide bond (in this case, the Ala-Pro bond), which is a known dynamic process in proline-containing peptides. chemrxiv.org

Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of peptides. nih.gov The presence of a β-turn, which is anticipated for the APGD sequence, would give rise to a characteristic CD spectrum. nih.gov Studies on proline-containing tetrapeptides have shown that the specific type of β-turn can be identified by the shape and position of the bands in the CD spectrum. nih.gov Unlike unstructured peptides that show a single strong minimum, a folded peptide like APGD would be expected to exhibit spectra with more defined features. researchgate.net

Raman and Vibrational Spectroscopy can also serve as sensitive probes of peptide conformation. Changes in the amide I and amide III bands can reflect alterations in the peptide backbone dihedral angles upon changes in environment, such as pH or ion binding. nih.gov

The following table outlines the application of these spectroscopic probes to the analysis of the APGD peptide's conformation.

Spectroscopic ProbeInformation GainedExpected Findings for this compound
NMR Spectroscopy Atomic-level 3D structure, residue connectivity, conformational dynamics. chemrxiv.orguzh.chDetermination of backbone torsion angles (φ, ψ), identification of a β-turn structure, and characterization of Ala-Pro cis-trans isomerism. nih.govchemrxiv.org
Circular Dichroism (CD) Global secondary structure content (e.g., turns, random coil). nih.govA characteristic spectrum indicating the presence and type of a β-turn induced by the proline residue. nih.gov
Raman Spectroscopy Vibrational modes sensitive to local backbone and side-chain conformation. nih.govShifts in amide bands confirming backbone structure and potential conformational changes upon metal ion binding. nih.gov

This table is interactive and summarizes the expected insights from standard spectroscopic analyses of the APGD peptide.

Comparative Structure Function Relationship Studies of L Alanyl L Prolylglycyl L Aspartic Acid

Comparative Analysis with Related Oligopeptides and Amino Acid Derivatives

Understanding the function of L-Alanyl-L-prolylglycyl-L-aspartic acid necessitates a comparative approach, evaluating how subtle changes in its structure compare to other peptides and amino acid derivatives.

The sequence of amino acids in a peptide is the primary determinant of its biological activity. Each residue's side chain contributes unique properties, such as size, polarity, and charge, which govern intermolecular interactions. For the title peptide, the sequence Ala-Pro-Gly-Asp creates a specific molecular profile. The alanine (B10760859) at the N-terminus provides a small, nonpolar feature, followed by the rigid proline and flexible glycine (B1666218), and concluding with the negatively charged, polar aspartic acid.

Stereochemistry, the three-dimensional arrangement of atoms, is critical for biological recognition. Peptides containing D-amino acids, which are enantiomers of the naturally occurring L-amino acids, often exhibit different or no biological activity because they cannot bind effectively to chiral targets like protein receptors or enzymes. researchgate.netnih.gov The specific L-configuration of each amino acid in this compound is essential for its intended biological interactions. The use of D-amino acids can also enhance peptide stability by providing resistance to degradation by proteases, which are stereospecific for L-amino acids. nih.gov Studies on peptide diastereomers (peptides with the same composition but differing in the stereochemistry at one or more residues) confirm that even a single chiral center change can dramatically alter or abolish bioactivity. nih.govmdpi.com

The functional importance of stereochemistry is evident in bioactive peptides where isomerization can occur post-translationally, leading to diverse functions. nih.gov Therefore, the all-L configuration of this compound is a crucial feature for its specific biological role.

Table 1: Impact of Sequence and Stereochemistry on Tetrapeptide Bioactivity

Modification Example Peptide Expected Impact on Bioactivity of Ala-Pro-Gly-Asp Analogue Rationale
Sequence Inversion Asp-Gly-Pro-Ala Significant change or loss of activity Alters the positioning of key functional groups (e.g., terminal carboxyl and amino groups) required for receptor binding.
Residue Substitution Ala-Ala -Gly-Asp Altered conformation and activity Replacing proline with alanine removes the backbone kink, increasing flexibility and changing the overall shape. nih.govnih.gov
Stereochemical Inversion D-Ala -Pro-Gly-Asp Likely loss of activity, increased stability The D-amino acid at the N-terminus may prevent proper binding to a stereospecific target and would confer resistance to aminopeptidases. nih.govnih.gov
C-terminal Isomerization Ala-Pro-Gly-D-Asp Altered binding and efficacy The orientation of the C-terminal carboxyl group is critical for many peptide-protein interactions. nih.gov

The presence of both proline and glycine in the sequence of this compound has profound implications for its structure and flexibility. These two amino acids are often considered "structure breakers" in the context of regular secondary structures like alpha-helices. khanacademy.orgyoutube.com

Proline (Pro) is unique among the proteinogenic amino acids because its side chain is a cyclic structure that bonds back to the backbone nitrogen atom. This creates a secondary amine and introduces significant conformational restrictions. khanacademy.orgyoutube.com The rigid ring structure of proline limits the rotation around the N-Cα bond, fixing the phi (φ) torsion angle at approximately -60°. This introduces a "kink" or turn in the peptide backbone, making it a potent initiator of β-turns. nih.govnih.govacs.org

Glycine (Gly) , in contrast, is the most conformationally flexible amino acid. Its side chain is a single hydrogen atom, which offers minimal steric hindrance. youtube.com This allows glycine to adopt a much wider range of phi (φ) and psi (ψ) backbone torsion angles than any other amino acid. This flexibility can facilitate the formation of tight turns that other, bulkier residues would prevent. nih.govnih.gov

In the context of the Ala-Pro-Gly -Asp sequence, the Pro-Gly motif is a classic β-turn-inducing sequence. acs.org The proline residue initiates the turn, and the flexible glycine residue in the subsequent position can readily accommodate the required tight conformation. This creates a compact, folded structure rather than an extended linear chain. Studies on other peptides have shown that such motifs are critical for presenting the other amino acid side chains in a specific orientation for biological interaction. nih.govnih.gov

The terminal residues of a peptide play a crucial role in its stability and how it interacts with biological systems.

The C-terminal L-Aspartic acid (Asp) features a side chain with a carboxyl group, which is negatively charged at physiological pH, in addition to the terminal carboxyl group (-COO-). This makes the C-terminus of the peptide strongly hydrophilic and negatively charged. This charge is often critical for binding to positively charged residues (like Lysine or Arginine) on a target protein. scholaris.ca Furthermore, the specific nature of the C-terminal residue has been shown to be a key determinant for the bioactivity of various peptides. mdpi.comresearchgate.net For instance, in studies of tetrapeptide emulsifiers, charged residues at the termini were found to significantly influence the peptide's interaction at oil-water interfaces. strath.ac.uk The stability of the peptide against carboxypeptidases is also influenced by the nature of the C-terminal residue.

Rational Design and Synthesis of this compound Analogues

The rational design of peptide analogues is a key strategy for developing molecules with enhanced activity, stability, or specificity. This process relies on a deep understanding of structure-activity relationships and is often guided by computational tools.

Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound, such as this compound, and evaluating the effect of these changes on its biological activity. For tetrapeptide scaffolds, SAR studies have elucidated several key principles. mdpi.com

Importance of Charge: The net charge and the distribution of charged residues are fundamental to a peptide's interaction with its biological target. nih.govfrontiersin.org

Conformational Effects: Modifications that alter the peptide's preferred conformation, such as replacing proline or glycine, can have a dramatic impact on activity, often more so than changes to residues not involved in structural motifs. acs.orgnih.gov

An alanine scan is a common SAR technique where each amino acid residue in the peptide is systematically replaced with alanine. acs.org This helps to identify which side chains are "hot spots" for biological activity.

Table 2: Hypothetical Alanine Scan of this compound

Analogue Sequence Position Mutated Expected Effect on Bioactivity Rationale
Ala -Pro-Gly-Asp N/A Reference Activity This is the parent compound.
Ala-Ala -Gly-Asp P2 (Pro → Ala) High Impact Loss of the proline-induced β-turn would drastically alter the peptide's conformation and likely reduce or eliminate activity. nih.govnih.gov
Ala-Pro-Ala -Asp P3 (Gly → Ala) Moderate to High Impact Replacing flexible glycine with the more rigid alanine could disrupt the tight turn geometry, affecting the positioning of flanking residues.
Ala-Pro-Gly-Ala P4 (Asp → Ala) High Impact Removal of the C-terminal negative charge and hydrophilic character would likely abolish any activity dependent on electrostatic interactions. nih.gov

Computational methods are invaluable for predicting how structural changes will affect a peptide's behavior, thereby guiding the synthesis of promising analogues.

Molecular Dynamics (MD) simulations can model the movement of a peptide over time, providing insights into its conformational flexibility, stability, and preferred three-dimensional structures. synthical.comnih.gov For this compound, MD simulations could predict the stability of the β-turn induced by the Pro-Gly motif and how the terminal residues interact with the solvent or a potential binding partner. scholaris.camdpi.com These simulations can be run on various proposed analogues to pre-screen for candidates that maintain a desired conformation before undertaking costly and time-consuming chemical synthesis. Advanced MD techniques can amplify collective motions to more efficiently sample the conformational space of a peptide, revealing potential functional states. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For tetrapeptides, descriptors such as hydrophobicity, volume, and electronic properties of each amino acid can be used to build a model that predicts the activity of new, unsynthesized analogues. mdpi.com This allows for the virtual screening of large libraries of potential peptide sequences to identify the most promising candidates for synthesis and testing.

Future Research Trajectories and Interdisciplinary Applications in L Alanyl L Prolylglycyl L Aspartic Acid Studies

Exploration of Novel Synthetic Methodologies and High-Throughput Approaches

The synthesis of peptides like L-Alanyl-L-prolylglycyl-L-aspartic acid is a cornerstone of its study, enabling the production of sufficient quantities for biological and analytical research. Future investigations should focus on developing and optimizing synthetic strategies to improve efficiency, purity, and yield.

Conventional peptide synthesis is primarily achieved through two main approaches: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. acs.org This method simplifies the purification process, as excess reagents and byproducts can be easily washed away. acs.org Innovations in SPPS, such as the use of different protecting group strategies like Boc/benzyl (B1604629) and Fmoc/t-Bu, have enhanced its versatility. youtube.comncert.nic.in For a tetrapeptide like this compound, SPPS offers a robust and automatable method for its production. ncert.nic.in

LPPS, on the other hand, involves the synthesis of peptides in a solution. wikipedia.org This approach can be advantageous for large-scale production and allows for easier monitoring of the reaction progress. omicsdi.org Hybrid methods that combine the benefits of both SPPS and LPPS are also emerging. acs.org

A significant area for future research lies in the development of high-throughput synthesis platforms. These technologies allow for the rapid and parallel synthesis of numerous peptides, which would be invaluable for creating libraries of this compound analogs. ucdavis.edu Such libraries could be used to screen for enhanced biological activity or to study structure-activity relationships. Methodologies like microwave-assisted peptide synthesis can accelerate reaction times and improve yields, offering a promising avenue for the efficient production of this tetrapeptide and its derivatives. ncert.nic.in Furthermore, the exploration of novel linker technologies and enzymatic ligation methods, such as the use of L-amino acid α-ligase, could provide more environmentally friendly and stereospecific synthetic routes. mdpi.com

Synthesis MethodKey FeaturesPotential Advantages for this compound Synthesis
Solid-Phase Peptide Synthesis (SPPS) Peptide chain is assembled on an insoluble resin support. acs.orgHigh purity, ease of automation, suitable for creating peptide libraries. nih.gov
Liquid-Phase Peptide Synthesis (LPPS) Peptide synthesis occurs in a homogeneous solution. wikipedia.orgScalability for large-scale production, continuous process monitoring. wikipedia.orgomicsdi.org
High-Throughput Synthesis Parallel synthesis of multiple peptides simultaneously. ucdavis.eduRapid generation of analog libraries for screening and optimization.
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reaction rates. ncert.nic.inReduced synthesis time, potentially higher yields.
Enzymatic Ligation Uses enzymes to form peptide bonds. mdpi.comHigh stereospecificity, milder reaction conditions.

Identification of Undiscovered Biological Roles and Molecular Targets

While the specific biological functions of this compound are not yet well-defined, the known activities of other short peptides suggest a high probability of it possessing significant biological roles. Many tetrapeptides are known to be pharmacologically active, exhibiting specificity for various receptors involved in cell signaling. nih.gov

Future research should be directed towards systematically screening this compound for a wide range of biological activities. Given the presence of proline, which often induces specific secondary structures, and aspartic acid, which carries a negative charge under physiological conditions, this peptide could participate in specific molecular interactions. omicsdi.org For instance, the related peptide Ala-Glu-Asp-Gly has been shown to play a role in the immune response during aging by activating the production of interferon-gamma. ucdavis.edu This suggests that this compound could also have immunomodulatory properties.

A critical aspect of this research will be the identification of its molecular targets. Techniques such as affinity chromatography, where the peptide is immobilized and used to capture its binding partners from cell lysates, can be employed. Furthermore, computational approaches like molecular docking can predict potential interactions with known protein structures. The discovery of small proteins and micropeptides with crucial regulatory functions in recent years underscores the vast, unexplored landscape of small peptide biology. nih.govcolostate.edu It is plausible that this compound could act as a signaling molecule, an enzyme modulator, or a component of a larger protein complex.

Potential Biological RoleRationale based on Similar Peptides/Constituent Amino Acids
Immunomodulation The related peptide Ala-Glu-Asp-Gly has demonstrated effects on the immune system. ucdavis.edu
Neuromodulation Many short peptides act as neurotransmitters or neuromodulators. udel.edu
Enzyme Inhibition/Activation The specific sequence and charge could allow for binding to enzyme active sites or allosteric sites.
Cell Signaling Could act as a ligand for cell surface or intracellular receptors. nih.gov

Development of Advanced Analytical Platforms for In Situ Peptide Monitoring

To understand the dynamics of this compound in biological systems, the development of advanced analytical platforms for its real-time, in situ monitoring is essential. Current methods for peptide analysis largely rely on mass spectrometry (MS) and chromatography.

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying amino acids and peptides. udel.edu Coupling HPLC with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and specificity for the detection of peptides in complex biological matrices like plasma. acs.org Future research could focus on developing a specific and validated UPLC-MS/MS method for the precise quantification of this compound. In situ analysis using techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging can provide spatial distribution information of the peptide within tissues. nih.gov

Another exciting frontier is the development of novel biosensors for the continuous monitoring of this compound. Peptide-based biosensors, which utilize a specific recognition element (such as an antibody or a synthetic receptor) coupled with a transducer, can offer real-time detection. nih.govnih.gov Electrochemical biosensors, for example, can provide high sensitivity and are amenable to miniaturization for point-of-care applications. nih.gov Optical biosensors, employing techniques like fluorescence or surface plasmon resonance, are also powerful tools for studying peptide interactions. The creation of a highly selective biosensor for this compound would enable researchers to track its concentration changes in living cells or organisms in response to various stimuli.

Analytical PlatformPrincipleApplication for this compound
UPLC-MS/MS Separation by chromatography followed by mass-to-charge ratio analysis. acs.orgAccurate quantification in biological fluids like blood or urine.
MALDI-MS Imaging Laser-induced desorption/ionization to map molecular distribution in tissue sections. nih.govVisualization of the peptide's location within specific tissues or organs.
Electrochemical Biosensors Conversion of a biological recognition event into an electrical signal. nih.govReal-time, sensitive detection in vitro and potentially in vivo.
Optical Biosensors Use of light to detect molecular interactions.Monitoring of binding kinetics and interactions with target molecules.
Real-time Luciferase Assays Bioluminescence-based detection of peptide uptake. nih.govQuantifying cellular uptake and permeability.

Integration of Omics Data for Systems-Level Understanding of Peptide Function

A comprehensive understanding of the function of this compound will necessitate a systems-level approach, integrating data from various "omics" disciplines. Peptidomics, the large-scale study of peptides, can be combined with genomics, transcriptomics, and proteomics to build a holistic picture of the peptide's role in biological networks. nih.govnih.gov

By exposing cells or organisms to this compound and subsequently analyzing changes in the transcriptome (gene expression) and proteome (protein expression), researchers can identify the pathways and processes that are influenced by the peptide. For example, if the peptide treatment leads to the upregulation of genes involved in an inflammatory response, it would provide strong evidence for an immunomodulatory role. mdpi.com

Metabolomics, the study of small molecule metabolites, can also provide valuable insights. Changes in the metabolome following treatment with the tetrapeptide can reveal its impact on cellular metabolism. nih.gov The integration of these multi-omics datasets requires sophisticated bioinformatics tools and computational modeling. nih.gov By constructing interaction networks and pathways, scientists can formulate hypotheses about the peptide's mechanism of action, which can then be validated through targeted experiments. This systems biology approach will be crucial for moving beyond a reductionist view and understanding the multifaceted functions of this compound within the complexity of a living organism.

Omics ApproachInformation GainedRelevance to this compound
Peptidomics Identification and quantification of the endogenous peptide profile. nih.govTo determine the natural occurrence and regulation of the tetrapeptide.
Transcriptomics Analysis of global gene expression changes. mdpi.comTo identify the cellular pathways affected by the peptide.
Proteomics Study of the entire protein complement of a cell or tissue. colostate.eduTo identify changes in protein expression and post-translational modifications in response to the peptide.
Metabolomics Comprehensive analysis of small molecule metabolites. nih.govTo understand the impact of the peptide on cellular metabolism.
Multi-omics Integration Holistic view of molecular changes and interactions. nih.govTo build a systems-level model of the peptide's function.

Q & A

Q. What are the established methods for synthesizing L-alanyl-L-prolylglycyl-L-aspartic acid in laboratory settings?

Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for stepwise coupling of amino acids. Critical steps include resin selection (e.g., Wang resin for carboxyl-terminal aspartic acid), deprotection with 20% piperidine/DMF, and activation of amino acids using HBTU/HOBt. Purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. Side reactions, such as aspartimide formation, are mitigated by incorporating additives like Oxyma during coupling .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use tandem mass spectrometry (LC-MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify stereochemistry. For aspartic acid residues, monitor β- and γ-proton signals in NMR (δ 2.6–3.1 ppm) to detect isomerization. Circular dichroism (CD) spectroscopy can assess secondary structure stability in aqueous buffers .

Q. What in vitro assays are suitable for initial functional characterization of this peptide?

Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins (e.g., integrins or growth factor receptors). Cell-based assays, such as wound healing in fibroblasts or endothelial cell migration, evaluate bioactivity. Include negative controls (scrambled-sequence peptides) and measure EC50 values to establish dose-response relationships .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Conduct meta-analyses of dose-response curves and binding affinities from SPR, cell assays, and in vivo models. For example, discrepancies in pro-angiogenic effects may arise from peptide stability differences (e.g., serum protease degradation). Validate using protease inhibitors (e.g., aprotinin) or stable isotope-labeled analogs in pharmacokinetic studies .

Q. What strategies mitigate racemization and isomerization of aspartic acid residues during peptide synthesis and storage?

Optimize coupling conditions: reduce reaction temperature (0–4°C), use low-pH deprotection (0.5% TFA in DCM), and avoid prolonged exposure to basic environments. For storage, lyophilize peptides with cryoprotectants (trehalose) and store at -80°C under argon. Monitor degradation via HPLC with chiral columns .

Q. How can computational methods predict structure-function relationships for this compound?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model peptide flexibility in physiological conditions. Docking studies (AutoDock Vina) identify potential binding pockets in target proteins. Validate predictions with alanine-scanning mutagenesis and free-energy perturbation calculations .

Q. What in vivo models are appropriate for studying this peptide’s therapeutic potential?

Use rodent models of tissue repair (e.g., full-thickness skin wounds or myocardial infarction). Administer via localized delivery (hydrogels) to enhance bioavailability. Include pharmacokinetic profiling (LC-MS/MS of plasma and tissue samples) and histological analysis (Masson’s trichrome for collagen deposition) .

Q. How do researchers analyze synergistic effects between this compound and other bioactive molecules?

Employ factorial design experiments to test combinations with growth factors (e.g., VEGF or TGF-β). Quantify synergy via Chou-Talalay combination indices. Transcriptomic profiling (RNA-seq) identifies upregulated pathways (e.g., ECM remodeling or angiogenesis) .

Key Methodological Notes

  • Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding assays) and replicate experiments across independent labs .
  • Ethical Reporting : Follow guidelines for preclinical studies (ARRIVE 2.0) and disclose all raw data in repositories like NCBI or PRIDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.